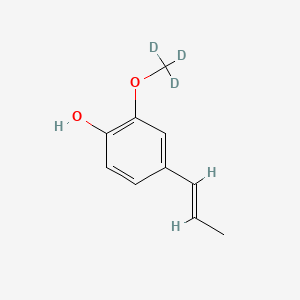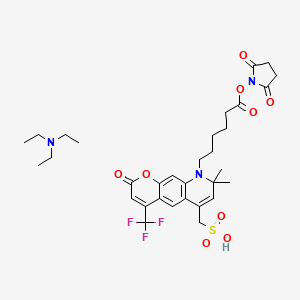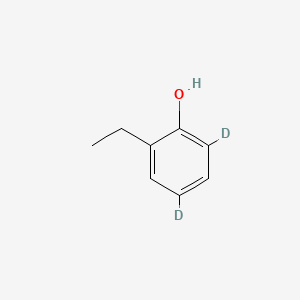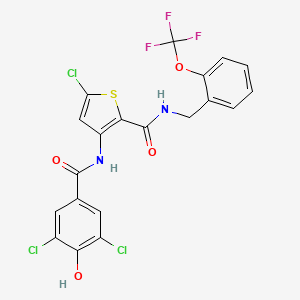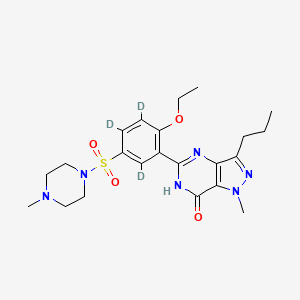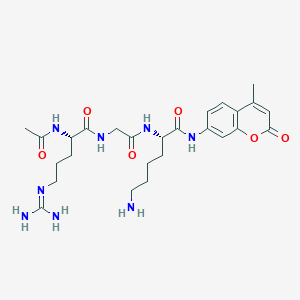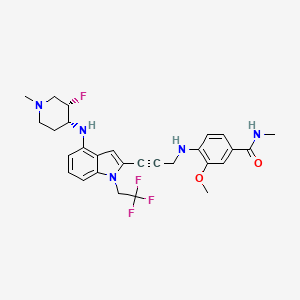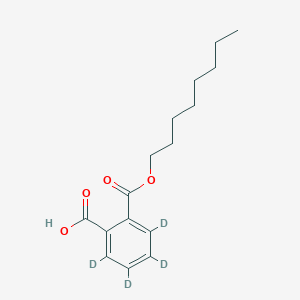
Monooctyl Phthalate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monooctyl Phthalate-d4, also known as Mono-n-octyl Phthalate-d4, is a deuterium-labeled compound. It is a derivative of Monooctyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of phthalates in various matrices .
準備方法
Synthetic Routes and Reaction Conditions
Monooctyl Phthalate-d4 is synthesized by the esterification of phthalic anhydride with octanol-d4 (deuterated octanol). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and octanol-d4 into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Monooctyl Phthalate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid and octanol-d4.
Oxidation: The octyl group can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phthalic acid and octanol-d4.
Oxidation: Various oxidation products depending on the extent of oxidation.
Substitution: Substituted phthalate esters.
科学的研究の応用
Monooctyl Phthalate-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in the quantification of phthalates in environmental and biological samples.
Biology: Employed in studies investigating the metabolism and toxicokinetics of phthalates in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of phthalates in the human body.
作用機序
Monooctyl Phthalate-d4 exerts its effects primarily through its role as a stable isotope-labeled internal standard. By replacing hydrogen atoms with deuterium, the compound exhibits similar chemical properties to its non-deuterated counterpart but can be distinguished using mass spectrometry. This allows for accurate quantification of phthalates in various samples. The deuterium labeling also affects the pharmacokinetics and metabolic pathways of the compound, providing insights into the behavior of phthalates in biological systems .
類似化合物との比較
Similar Compounds
Monooctyl Phthalate: The non-deuterated version of Monooctyl Phthalate-d4.
Monoethyl Phthalate: Another phthalate ester with a shorter alkyl chain.
Monobutyl Phthalate: A phthalate ester with a butyl group instead of an octyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for the differentiation of this compound from other phthalates using mass spectrometry, making it an invaluable tool in quantitative analysis. Additionally, the deuterium labeling can influence the compound’s pharmacokinetics and metabolic pathways, offering unique insights into the behavior of phthalates in biological systems .
特性
分子式 |
C16H22O4 |
|---|---|
分子量 |
282.37 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/i7D,8D,10D,11D |
InChIキー |
PKIYFBICNICNGJ-LLDRQJGISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC)[2H])[2H] |
正規SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


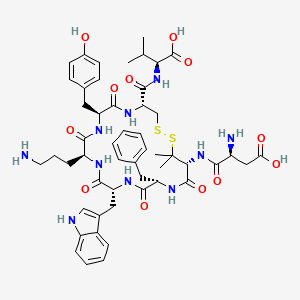
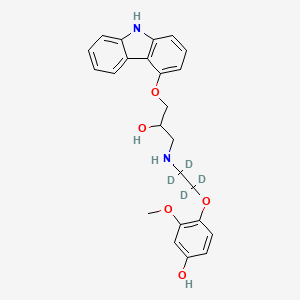
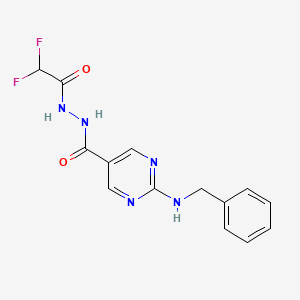


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
